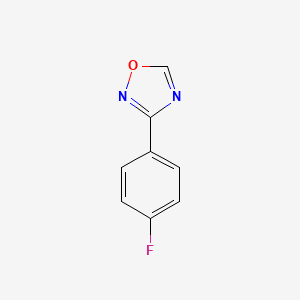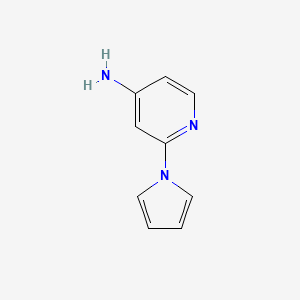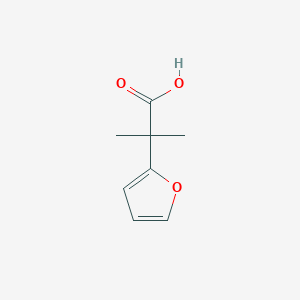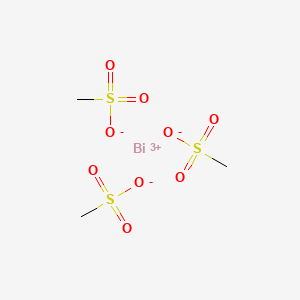
3-Formyl-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-2-methylbenzoic acid is a chemical compound with the CAS Number: 1289037-66-6 . It has a molecular weight of 164.16 and its IUPAC name is 3-formyl-2-methylbenzoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Formyl-2-methylbenzoic acid is1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12) . This indicates that the compound has 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
3-Formyl-2-methylbenzoic acid is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Safety and Controlled Environment
In safety and controlled environment applications, this compound might be used to develop new materials or coatings that can withstand extreme conditions or provide protection against chemical exposures.
These are some of the unique applications of 3-Formyl-2-methylbenzoic acid in scientific research. Each application utilizes the compound’s chemical properties to advance knowledge and technology in various scientific fields .
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The formyl group (CHO) in the compound can participate in various chemical reactions, potentially leading to changes in its targets.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Formyl-2-methylbenzoic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s efficacy and action could be influenced by factors such as pH, presence of other compounds, and specific conditions within the biological environment.
Propriétés
IUPAC Name |
3-formyl-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORFKTJRGRVGDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-2-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














